3-(Benzylamino)pyridine-4-carbonitrile
Description
Significance of Pyridine (B92270) Derivatives in Contemporary Chemical and Biological Research
Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a fundamental structural unit in a multitude of natural products and synthetic molecules. nih.gov Its derivatives are of paramount importance in various scientific fields, particularly in medicinal chemistry. researchgate.net The pyridine ring's unique electronic properties, polarity, and ability to form hydrogen bonds make it a "privileged scaffold," meaning it is frequently found in biologically active compounds. acs.org
Pyridine derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and analgesic properties. nih.govresearchgate.net The incorporation of a pyridine nucleus is a common strategy in drug discovery to optimize the pharmacokinetic characteristics of lead molecules, such as solubility and bioavailability. acs.org Beyond medicine, these compounds are integral to agricultural chemicals, and their coordination properties make them valuable ligands in materials science for creating complexes with interesting magnetic and thermal behaviors. mdpi.com
Rationale for Focused Investigation of 3-(Benzylamino)pyridine-4-carbonitrile (B6204647)
The focused investigation into this compound stems from the well-established importance of its constituent chemical motifs. The molecule combines two key structural features on a pyridine core: a benzylamino group at the 3-position and a carbonitrile (cyano) group at the 4-position. This specific arrangement suggests a potential for novel chemical properties and biological activities arising from the interplay of these functional groups.
The rationale is built upon the following points:
Synergistic Effects: The combination of an electron-donating amino group and an electron-withdrawing cyano group on the pyridine ring can create unique electronic distributions, potentially enhancing binding affinity to biological targets.
Scaffold for Drug Discovery: The structure serves as a versatile scaffold. The benzylamino group offers sites for further functionalization, while the nitrile can be hydrolyzed to a carboxylic acid or serve as a key interaction point, for instance, in inhibiting certain enzymes.
Kinase Inhibition Potential: Both cyanopyridine and aminopyridine structures are found in molecules designed as kinase inhibitors, which are crucial in cancer therapy. mdpi.com The combination in a single molecule makes it a candidate for investigation against protein kinases.
Materials Science Applications: Pyridine-carbonitrile derivatives have been explored as building blocks for coordination compounds and as components in materials for organic light-emitting diodes (OLEDs). mdpi.comnih.gov The addition of the benzylamino group could modulate the photophysical properties of such materials.
Overview of Pyridine-Carbonitrile and Benzylamino Pyridine Structural Motifs in Literature
The structural motifs that constitute this compound have been independently studied and are recognized for their significant contributions to molecular function.
The Pyridine-Carbonitrile (cyanopyridine) motif is a prominent scaffold in medicinal chemistry and materials science. mdpi.com Cyanopyridines are valuable as ligands in coordination chemistry because they possess two distinct N-donor atoms (the pyridine nitrogen and the cyano nitrogen), allowing for versatile coordination modes. mdpi.com This dual character, featuring an electron-withdrawing cyano group on the pyridine ring, also makes them interesting for applications in materials science. mdpi.com For example, triarylamine-pyridine-carbonitrile-based compounds have been successfully used to develop highly efficient thermally activated delayed fluorescence (TADF) materials for OLEDs. nih.gov In medicinal chemistry, the cyanopyridine moiety is a key component in several kinase inhibitors, such as neratinib, which targets HER-2 positive breast tumors. mdpi.com
The Benzylamino Pyridine motif, a subset of aminopyridines, is also of significant interest. Aminopyridines are a well-studied class of compounds with diverse biological activities. researchgate.net The benzyl (B1604629) group attached to the amino function adds lipophilicity and the potential for pi-stacking interactions, which can be crucial for binding to biological targets. While direct literature on the "benzylamino pyridine" motif as a singular class is sparse, the synthesis and utility of aminopyridines are well-documented. researchgate.net For instance, 3-aminopyrrole derivatives, which share the feature of an amino group on a five-membered heterocycle, are explored for a wide range of applications including as antibacterial, antiviral, and anti-inflammatory agents. semanticscholar.org The synthesis of aminopyridine derivatives is a cornerstone of heterocyclic chemistry, often serving as precursors for more complex, fused heterocyclic systems. googleapis.com
The properties of different pyridine-carbonitrile isomers provide context for the electronic influence of the nitrile group's position on the pyridine ring.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|---|---|
| Pyridine-2-carbonitrile | 100-70-9 | C6H4N2 | 104.11 | 24-27 | 215 |
| 3-Pyridinecarbonitrile | 100-54-9 | C6H4N2 | 104.11 | 48-52 | 201 |
| 4-Pyridinecarbonitrile | 100-48-1 | C6H4N2 | 104.11 | 76-79 | 196 |
The following table summarizes some of the documented biological activities for various classes of pyridine derivatives, highlighting the versatility of this scaffold.
| Pyridine Derivative Class | Reported Biological Activities | Reference |
|---|---|---|
| General Pyridine Derivatives | Antifungal, Antibacterial, Antioxidant, Anticancer, Anti-inflammatory | researchgate.net |
| Cyanopyridine Derivatives | Kinase Inhibition (Anticancer) | mdpi.com |
| 2-Amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines | General Biological Activities | nih.gov |
| Morpholinopyrimidines (related heterocyclic system) | PI3K/mTOR Inhibition (Anticancer) | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H11N3 |
|---|---|
Molecular Weight |
209.25 g/mol |
IUPAC Name |
3-(benzylamino)pyridine-4-carbonitrile |
InChI |
InChI=1S/C13H11N3/c14-8-12-6-7-15-10-13(12)16-9-11-4-2-1-3-5-11/h1-7,10,16H,9H2 |
InChI Key |
HDKOYHBQWHGHAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=CN=C2)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Benzylamino Pyridine 4 Carbonitrile and Analogs
Established Synthetic Pathways for Pyridine (B92270) Carbonitrile Synthesis
The formation of the pyridine carbonitrile framework is a cornerstone of organic synthesis, with numerous established methods for its construction. These pathways often involve the assembly of the pyridine ring from acyclic precursors through condensation and cyclization reactions.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical approach to highly substituted pyridines. nih.gov These reactions often proceed with high convergence and allow for the rapid generation of molecular diversity.
One notable example is the synthesis of functionalized 1,4-dihydropyridine-3,5-dicarbonitriles through a four-component reaction of an aldehyde, malononitrile (B47326), and a cyclic amine in a green solvent like ethanol. researchgate.net While this specific reaction yields a dihydropyridine (B1217469), it highlights the potential of MCRs in assembling the core pyridine structure with nitrile functionalities. The mechanism often involves an initial Knoevenagel condensation, followed by Michael addition and subsequent cyclization and aromatization. rsc.org
Another relevant MCR involves the reaction of benzohydrazide, an acetylenedicarboxylate, isatins, and malononitrile to afford functionalized spiro[indoline-3,4'-pyridines]. beilstein-journals.org Although the final product is more complex, this reaction demonstrates the incorporation of a nitrogen-containing component and a dinitrile source in a one-pot synthesis of a pyridine-containing scaffold. A plausible mechanism for the formation of polyfunctionalized pyridines in a one-pot multicomponent reaction can involve the initial reaction of an arylidene malononitrile with a methylarylketone in the presence of a base to form an intermediate that undergoes cyclization and subsequent functionalization. ekb.eg
| Reactants | Catalyst/Solvent | Product Type | Reference |
| Aldehyde, Malononitrile, Cyclic Amine | None / Ethanol | 1,4-Dihydropyridine-3,5-dicarbonitrile | researchgate.net |
| Benzohydrazide, Acetylenedicarboxylate, Isatin, Malononitrile | Triethylamine / Ethanol | 1'-Benzamidospiro[indoline-3,4'-pyridine] | beilstein-journals.org |
| Arylidene malononitrile, Methylarylketone, Sodium ethoxide | Ethanol | Polyfunctionalized Pyridine | ekb.eg |
Cyclization Reactions and Annulation Strategies
Cyclization reactions and annulation strategies are fundamental to the synthesis of heterocyclic compounds, including pyridines. These methods typically involve the formation of one or more rings from a pre-functionalized acyclic or cyclic precursor.
A classic example is the Bohlmann-Rahtz pyridine synthesis, which allows for the formation of substituted pyridines from enamines and ethynylketones. organic-chemistry.org This two-step process involves an initial Michael addition to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield the pyridine ring. organic-chemistry.org While effective, the high temperatures required for the cyclization can be a limitation. organic-chemistry.org Recent advancements have shown that the cyclodehydration step can be facilitated under milder conditions using Brønsted or Lewis acid catalysis. nih.gov
Another approach involves the C-H alkenylation/electrocyclization/aromatization sequence of alkynes and α,β-unsaturated N-benzyl aldimines and ketimines to produce highly substituted pyridines. organic-chemistry.org This method proceeds through dihydropyridine intermediates which then aromatize to the final pyridine product. organic-chemistry.org
| Precursors | Key Transformation | Product Type | Reference |
| Enamine, Ethynylketone | Michael Addition followed by Cyclodehydration | 2,3,6-Trisubstituted Pyridine | organic-chemistry.org |
| Alkyne, α,β-Unsaturated N-benzyl aldimine/ketimine | C-H Alkenylation/Electrocyclization/Aromatization | Highly Substituted Pyridine | organic-chemistry.org |
Development of Novel and Efficient Synthetic Routes
The quest for more efficient, selective, and sustainable synthetic methods has led to the development of novel routes for the synthesis of 3-(benzylamino)pyridine-4-carbonitrile (B6204647) and its analogs. Metal-catalyzed reactions have emerged as powerful tools in this regard, enabling transformations that are often difficult to achieve through traditional methods.
Metal-Catalyzed Coupling and Functionalization Reactions
Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and its application in pyridine chemistry is no exception. Palladium and nickel catalysts, in particular, have proven to be highly versatile for the formation of C-N and C-C bonds, which are crucial for the synthesis of the target compound.
Palladium-catalyzed amination, often referred to as the Buchwald-Hartwig amination, is a powerful method for the formation of C-N bonds. This reaction is particularly relevant for the synthesis of this compound, as it allows for the direct introduction of the benzylamino group onto a pre-existing pyridine ring.
A key strategy involves the reductive amination of 3-amino-4-halopyridines. An efficient, one-pot protocol has been developed for the N-alkylation of these substrates. nih.gov This method involves the sequential removal of a Boc-protecting group from N-Boc-3-amino-4-halopyridine followed by reductive amination with an aldehyde or ketone. nih.gov For instance, the reaction of N-Boc-3-amino-4-chloropyridine with benzaldehyde (B42025) can yield N-benzyl-3-amino-4-chloropyridine in good yield. nih.gov This intermediate can then be subjected to cyanation to afford the final product. The reaction of benzylamine (B48309) with 4-chlorotoluene (B122035) has been shown to proceed efficiently with a palladium catalyst. cmu.edu Palladium-catalyzed amination has also been successfully applied to various chloropyridines, demonstrating the viability of this approach for functionalizing the pyridine core. cmu.edu
The scope of this palladium-catalyzed amination is broad, tolerating a variety of substituted benzylamines and different halogenated pyridines.
| Pyridine Substrate | Amine | Catalyst System | Product | Yield | Reference |
| 4-Chlorotoluene | Benzylamine | Pd(OAc)2 / Ligand | N-Benzyl-4-methylaniline | Good | cmu.edu |
| 3-Amino-4-chloropyridine | Benzaldehyde | Not specified | N-Benzyl-3-amino-4-chloropyridine | 79% | nih.gov |
| 4,6-Dichloro-5-nitropyrimidine | Various amines | Pd2(dba)3 / R-BINAP | Aminated pyrimidines | Variable | ccspublishing.org.cn |
| Compound 14 (an isothiazolo[4,3-b]pyridine derivative) | Benzylamine | Pd(OAc)2 / Xantphos | Benzylamide derivative | 42% | researchgate.net |
Nickel-catalyzed cyanation has emerged as a powerful and cost-effective alternative to palladium-catalyzed methods for the introduction of the nitrile group onto aryl and heteroaryl halides. mdpi.com This reaction is a crucial step in the synthesis of this compound if the synthetic strategy involves the cyanation of a 3-(benzylamino)-4-halopyridine intermediate.
A variety of cyanide sources can be employed in nickel-catalyzed cyanations, including zinc cyanide (Zn(CN)₂), which is less toxic than other cyanide reagents. organic-chemistry.org The reactions are typically carried out in the presence of a nickel catalyst, such as NiCl₂ or Ni(dppf)Cl₂, and a suitable ligand. organic-chemistry.org The use of a soluble reductant like DABAL-Me₃ can improve the homogeneity and efficiency of the reaction. organic-chemistry.org
The scope of nickel-catalyzed cyanation is broad, with good tolerance for various functional groups on the aryl or heteroaryl halide. mdpi.com This makes it a versatile tool for the late-stage functionalization of complex molecules. For example, the cyanation of (hetero)aryl bromides can be achieved using Ni(dppf)Cl₂ as a precatalyst and Zn(CN)₂ as the cyanide source. organic-chemistry.org Another approach utilizes cyanogen (B1215507) bromide as the cyanating agent in a nickel-catalyzed reductive cyanation of aryl halides. nih.gov
| Aryl Halide Substrate | Cyanide Source | Catalyst System | Product | Reference |
| (Hetero)aryl Bromides | Zn(CN)₂ | Ni(dppf)Cl₂ / DABAL-Me₃ | (Hetero)aryl Nitriles | organic-chemistry.org |
| Aryl Halides | Cyanogen Bromide | NiCl₂·1,10-phen / Mn | Aryl Nitriles | nih.gov |
| Aryl Halides | Acetonitrile | Ni(MeCN)₆₂ / 1,10-phenanthroline | Aryl Nitriles | nih.gov |
Sustainable and Green Chemistry Synthetic Protocols
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like pyridine derivatives to minimize environmental impact. unibo.it These protocols prioritize the use of safer solvents, reduce energy consumption, and often improve reaction efficiency. unibo.it For the synthesis of substituted pyridine-3-carbonitriles and related structures, several green methodologies have been developed.
Microwave-Assisted Synthesis: Microwave-assisted organic chemistry (MAOC) has emerged as a high-speed, energy-efficient technique that significantly accelerates reaction rates and often increases product yields with minimal side reactions. jocpr.com This method has been successfully applied to the synthesis of various pyridine derivatives. For instance, a one-pot, four-component reaction to produce novel pyridine derivatives has been achieved under microwave irradiation in ethanol, resulting in excellent yields (82%-94%) and short reaction times (2-7 minutes). nih.gov Similarly, 2,4,6-trisubstituted pyridine-3-carbonitrile (B1148548) derivatives have been synthesized by the cycloaddition of chalcones with 3-aminobut-2-enenitrile in the presence of ammonium (B1175870) acetate (B1210297) under microwave irradiation, with yields ranging from 49–90%. jocpr.com Microwave heating has also been used in the final step of synthesizing complex chromeno[2,3-d]pyrimidine derivatives at 160°C, affording yields between 26-90%. mdpi.com These examples highlight the potential of microwave-assisted synthesis as a green and efficient route for producing this compound analogs.
Multicomponent Reactions (MCRs): MCRs are inherently atom-economical and align with green chemistry principles by combining three or more reactants in a single step to form a complex product, thereby reducing waste and simplifying procedures. The Guareschi-Thorpe synthesis of pyridines, a classic MCR, has been advanced by using green buffer systems like aqueous ammonium carbonate, which acts as both a catalyst and a nitrogen source. rsc.org This green protocol has been used for the three-component reaction of β-ketoesters, ethyl cyanoacetate, and an ammonium salt to produce hydroxypyridines in high yields. rsc.org Another green approach involves the mechanochemical (solvent-free) three-component reaction of aldehydes, malononitrile, and hydrazines using a recyclable magnetic nanoparticle catalyst to create 5-amino-pyrazole-4-carbonitriles, a related aminonitrile scaffold. rsc.org This method offers operational simplicity, excellent yields, and easy catalyst recovery. rsc.org
Solvent-Free and Catalytic Approaches: Reducing or eliminating hazardous solvents is a cornerstone of green chemistry. Solvent-free, microwave-assisted reactions using solid supports like silica (B1680970) gel have been employed for the synthesis of pyridine glycosides. nih.gov Furthermore, the development of recyclable catalysts, such as sulfonated asphaltene in the one-pot synthesis of β-amino carbonyl compounds, demonstrates a commitment to sustainable practices. researchgate.net Copper-catalyzed amination reactions using aqueous ammonia (B1221849) also represent a greener alternative for synthesizing aminopyridine derivatives under mild conditions. researchgate.net
Electrochemical Synthesis Approaches
Electrochemical synthesis offers a powerful and environmentally friendly alternative to traditional chemical methods by using electricity to drive reactions, thus avoiding toxic and hazardous reagents. mdpi.com This approach is gaining traction for the construction of N-heterocycles.
While a direct electrochemical synthesis for this compound is not prominently documented, methods for related structures demonstrate its feasibility. For example, 2-phenylimidazo[1,2-a]pyridine (B181562) has been synthesized from 2-amino pyridine and phenacyl bromide using an undivided electrochemical cell with graphite (B72142) electrodes, achieving yields of 82–90% without additional reagents. mdpi.com This highlights the potential for forming C-N bonds and constructing fused ring systems electrochemically.
Furthermore, electrochemical methods have been developed for C-H amination of aromatic compounds. This process involves the electrochemical oxidation of an aromatic compound in the presence of pyridine, which then reacts with an alkylamine to form aromatic primary amines without the need for metal catalysts. acs.org Electrosynthesis has also been applied to produce 4-aminopyridine (B3432731) through the electroreduction of 4-nitropyridine (B72724) 1-oxide in a cationic membrane electrolytic cell. researchgate.net These examples underscore the potential of electrosynthesis for creating aminopyridine scaffolds through environmentally benign processes. The development of azo-free alcohol amination to create scaffolds like pyrrolidines further showcases the versatility of electrochemical methods in synthesizing nitrogen-containing heterocycles. rsc.org
Optimization of Reaction Conditions and Yields
Optimizing reaction parameters such as solvent, temperature, catalyst, and reaction time is crucial for maximizing product yield, minimizing byproducts, and ensuring the economic viability of a synthetic route.
In the synthesis of substituted pyridines, reaction conditions can be fine-tuned to achieve significant improvements. For instance, in a cascade reaction to prepare highly substituted pyridines, a brief study identified optimal conditions as using DMF as a solvent, open to the air, with 4Å molecular sieves at 50°C for an initial cross-coupling, followed by heating to 90°C for the electrocyclization-oxidation step. nih.gov
A search for optimal conditions in a cyclization reaction to form a pyridine ring found that solvent choice was critical, with DMF providing the best yield (55%). Further optimization showed that increasing the temperature to 120°C and running the reaction under an oxygen atmosphere led to a quantitative yield in just one hour. mdpi.com This demonstrates the dramatic impact of temperature and atmospheric conditions on reaction efficiency.
The following table illustrates the optimization of a three-component reaction for pyridine synthesis by screening various nitrogen sources and solvents.
| Entry | Nitrogen Source | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | NH4OAc | H2O | 24 | 55 |
| 2 | NH4Cl | H2O | 24 | 40 |
| 3 | (NH4)2CO3 | H2O | 3 | 96 |
| 4 | (NH4)2CO3 | EtOH | 3 | 85 |
| 5 | (NH4)2CO3 | MeOH | 4 | 70 |
| 6 | (NH4)2CO3 | Solvent-free | 1 | 80 |
Table 1: Optimization of the Guareschi-Thorpe synthesis of 2,6-dihydroxy-3-cyano-4-methyl pyridine. Data sourced from rsc.org.
This systematic screening revealed that ammonium carbonate in water at 80°C provided the highest yield in the shortest time, highlighting the critical role of both the reagent and the solvent system. rsc.org
Stereoselective Synthesis of Chiral Derivatives (If applicable)
The parent compound, this compound, is achiral. However, the synthesis of chiral derivatives of substituted pyridines is of significant interest in medicinal chemistry, where stereochemistry often dictates biological activity. Stereoselective synthesis aims to produce a specific stereoisomer, typically using chiral catalysts or auxiliaries.
Several powerful methods have been developed for the asymmetric synthesis of chiral pyridine derivatives. One notable approach is the copper-catalyzed asymmetric alkylation of β-substituted alkenyl pyridines. nih.govnih.gov This method utilizes a copper-chiral diphosphine ligand catalyst and a Lewis acid to activate the substrate, allowing for the introduction of various alkyl chains with excellent enantioselectivity. nih.govnih.gov
Another strategy involves the dearomatization of the pyridine ring. The catalytic stereoselective 1,4-dearomatization of pyridines can be achieved using a copper hydride catalyst with a chiral ligand, yielding 1,4-dihydropyridines with high enantioselectivity. mdpi.com These intermediates can then be either oxidized to form substituted pyridines or reduced to produce chiral piperidines. mdpi.com Ruthenium-catalyzed asymmetric hydrogenation is another effective method, used to create chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline (B108954) scaffolds, which serve as precursors for tunable chiral pyridine–aminophosphine ligands. rsc.org
These methodologies provide robust pathways for accessing enantiomerically enriched pyridine-containing molecules, which could be applied to generate chiral analogs of this compound by modifying the benzylamino substituent or other parts of the molecule to include a stereocenter.
Reaction Chemistry and Reactivity Profile of 3 Benzylamino Pyridine 4 Carbonitrile
Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Core
The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which makes it less reactive towards electrophilic aromatic substitution than benzene (B151609) but more susceptible to nucleophilic aromatic substitution (SNAr). youtube.com The reactivity of the 3-(benzylamino)pyridine-4-carbonitrile (B6204647) core is further influenced by the electronic effects of its substituents. The benzylamino group at the C-3 position is an electron-donating group, activating the ring, while the carbonitrile group at C-4 is a strong electron-withdrawing group, deactivating the ring.
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic attack on the pyridine ring is generally favored at the C-2 and C-4 (ortho and para) positions relative to the ring nitrogen. stackexchange.com This preference is due to the ability of the electronegative nitrogen to stabilize the negative charge in the intermediate Meisenheimer complex through resonance. youtube.comstackexchange.com In this compound, the C-2 and C-6 positions are activated towards nucleophilic attack. Reactions involving the displacement of a leaving group at these positions by a nucleophile are plausible synthetic routes. For instance, related syntheses show that a chlorine atom at the 2-position of a pyridine-3-carbonitrile (B1148548) can be readily displaced by benzylamine (B48309) in an SNAr reaction. bpasjournals.com
Electrophilic Aromatic Substitution: Electrophilic substitution on an unsubstituted pyridine ring is difficult and typically requires harsh conditions, proceeding primarily at the C-3 position. For this compound, the powerful deactivating effects of the ring nitrogen and the C-4 carbonitrile group make electrophilic substitution challenging. While the C-3 amino group is an activating, ortho-, para-director, its influence is likely overcome by the deactivating functionalities, rendering electrophilic attack on the remaining C-2, C-5, and C-6 positions unfavorable under standard conditions.
| Reaction Type | Favored Positions | Governing Factors |
|---|---|---|
| Nucleophilic Aromatic Substitution | C-2, C-6 | Activation by ring nitrogen; stabilization of Meisenheimer complex. stackexchange.com |
| Electrophilic Aromatic Substitution | Unfavorable | Strong deactivation by ring nitrogen and C-4 carbonitrile group. |
Transformations Involving the Carbonitrile Group
The carbonitrile (nitrile) group is a versatile functional group characterized by a strongly polarized carbon-nitrogen triple bond. The carbon atom is electrophilic, making it a target for a wide array of nucleophilic attacks. pressbooks.pubucalgary.ca
The carbonitrile group can be hydrolyzed to either a carboxamide or a carboxylic acid, depending on the reaction conditions. This transformation typically proceeds via an amide intermediate. chemistrysteps.com
Acid-Catalyzed Hydrolysis: In the presence of strong aqueous acid and heat, the nitrile is first protonated, which activates the carbon atom toward nucleophilic attack by water. chemistrysteps.com Tautomerization of the resulting imidic acid yields the primary amide, 3-(benzylamino)pyridine-4-carboxamide. Prolonged reaction times or harsher conditions will lead to further hydrolysis of the amide to the corresponding carboxylic acid, 3-(benzylamino)pyridine-4-carboxylic acid. pressbooks.pub
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. pressbooks.pub The resulting intermediate is protonated by water to give the imidic acid, which tautomerizes to the amide. chemistrysteps.com Similar to the acidic pathway, forcing conditions can drive the subsequent hydrolysis of the amide to the carboxylate salt, which upon acidic workup yields the carboxylic acid. The hydrolysis of related cyanopyridines to produce valuable compounds like nicotinamide (B372718) and nicotinic acid is a well-established industrial process. google.comresearchgate.net
The carbonitrile group can be reduced to either a primary amine or an aldehyde.
Reduction to Amines: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing the nitrile to a primary amine. chemistrysteps.comlibretexts.org The mechanism involves two sequential nucleophilic additions of a hydride ion to the nitrile carbon. libretexts.org Subsequent aqueous workup protonates the nitrogen, yielding (3-(benzylamino)pyridin-4-yl)methanamine.
Reduction to Aldehydes: A partial reduction to the aldehyde can be achieved using less reactive hydride reagents, such as diisobutylaluminium hydride (DIBAL-H). libretexts.org This reagent adds a single hydride equivalent to the nitrile, forming an intermediate imine-aluminum complex. libretexts.org This complex is stable at low temperatures and is hydrolyzed during aqueous workup to release the aldehyde, 3-(benzylamino)pyridine-4-carbaldehyde. chemistrysteps.com
The electrophilic carbon of the nitrile group readily reacts with potent carbon nucleophiles like organometallic reagents.
Reaction with Grignard Reagents: Organomagnesium halides (Grignard reagents) add to the nitrile to form an intermediate imine magnesium salt. libretexts.org This intermediate is then hydrolyzed upon acidic workup, cleaving the C=N bond to produce a ketone. libretexts.org For example, reaction with methylmagnesium bromide would yield 1-(3-(benzylamino)pyridin-4-yl)ethan-1-one. This reaction provides a valuable route for C-C bond formation at the C-4 position.
| Reaction | Reagent(s) | Product Functional Group |
|---|---|---|
| Full Hydrolysis | H₃O⁺, heat or NaOH, H₂O, heat | Carboxylic Acid |
| Partial Hydrolysis | Controlled H₃O⁺ or OH⁻ | Carboxamide |
| Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine |
| Partial Reduction | 1. DIBAL-H 2. H₃O⁺ | Aldehyde |
| Organometallic Addition | 1. R-MgBr 2. H₃O⁺ | Ketone |
Reactivity and Functionalization of the Benzylamino Moiety
The secondary amine of the benzylamino group is a key site of reactivity, acting as both a nucleophile and a base due to the lone pair of electrons on the nitrogen atom. quora.com
N-Acylation: The amine can be readily acylated by reaction with acyl chlorides or acid anhydrides in the presence of a base. google.com This reaction would convert the secondary amine into a tertiary amide, for example, N-benzyl-N-(4-cyanopyridin-3-yl)acetamide.
N-Alkylation: Alkylation of the secondary amine with alkyl halides can occur, although over-alkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction. This would introduce a third substituent on the nitrogen atom.
Basicity: The nitrogen lone pair imparts basic properties to the molecule, allowing it to be protonated by acids to form a pyridinium (B92312) salt. This can influence the reactivity of the entire molecule, for instance, by further deactivating the pyridine ring towards electrophilic attack.
C-N Bond Cleavage: While generally stable, the benzyl-nitrogen bond can be susceptible to cleavage under specific conditions, such as catalytic hydrogenolysis or in the presence of strong acids, which has been observed in related pyridine aminophosphinic acids. researchgate.net
Heterocyclic Annulation and Ring-Forming Reactions
The 1,2-disposition of the nucleophilic amino group and the electrophilic carbonitrile group makes this compound an ideal precursor for the synthesis of fused heterocyclic systems. This ortho-amino-nitrile motif is a classic synthon in heterocyclic chemistry.
Fused Pyrimidine (B1678525) Rings: Reaction with single-carbon reagents can lead to the formation of fused six-membered rings. For example, heating with formamide (B127407) or triethyl orthoformate could yield a pyrimido[4,5-c]pyridine derivative. Treatment with guanidine (B92328) or thiourea (B124793) would introduce an amino or thio group, respectively, on the newly formed pyrimidine ring.
Fused Pyrazole/Isoxazole Rings: While less common for amino-nitriles, transformations involving reagents like hydrazine (B178648) or hydroxylamine (B1172632) could potentially lead to fused five-membered rings after initial reaction with the nitrile group, though this often requires prior modification of the nitrile.
Multicomponent Reactions: The compound could serve as a key component in multicomponent reactions to build complex polycyclic structures. For instance, annulation reactions involving β-diketones or β-ketoesters under acidic or basic catalysis could lead to the formation of fused pyridopyridines. preprints.org Such ring-forming strategies are pivotal in generating molecular diversity for various applications. mdpi.com
| Reagent(s) | Resulting Fused Ring System |
|---|---|
| Formamide or Triethyl Orthoformate | Pyrimido[4,5-c]pyridine |
| Guanidine | 2-Aminopyrimido[4,5-c]pyridine |
| Thiourea | 2-Thioxopyrimido[4,5-c]pyridine |
| β-Ketoester (e.g., Ethyl Acetoacetate) | Pyrimido[4,5-c]pyridin-one derivative |
Mechanistic Investigations of Key Chemical Transformations
Due to the absence of direct and specific mechanistic studies on this compound in the reviewed literature, this section will present plausible mechanistic pathways for its key chemical transformations. These proposed mechanisms are inferred from established principles of organic chemistry and detailed investigations of analogous reactions involving structurally related compounds, such as substituted aminopyridines and aromatic nitriles.
Nucleophilic Addition to the Nitrile Group
The carbon-nitrogen triple bond of the nitrile group in this compound is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. pressbooks.publibretexts.org This reactivity is a hallmark of nitriles and can lead to the formation of various functional groups upon subsequent reaction of the initial adduct.
A general mechanism for the nucleophilic addition to the nitrile group is initiated by the attack of a nucleophile (Nu⁻) on the electrophilic carbon atom of the C≡N bond. This step, which is analogous to the nucleophilic addition to a carbonyl group, results in the formation of a transient, sp²-hybridized imine anion intermediate. pressbooks.publibretexts.org This intermediate can then be protonated by a suitable acid or a solvent molecule to yield a neutral imine. The resulting imine can undergo further reactions, such as hydrolysis to a ketone or reduction to an amine, depending on the reaction conditions and the nature of the nucleophile.
| Step | Description | Intermediate/Transition State |
| 1 | Nucleophilic attack | The nucleophile approaches the electrophilic carbon of the nitrile group, leading to the formation of a new C-Nu bond and breaking of the C≡N π-bond. The transition state involves partial bond formation and charge separation. |
| 2 | Formation of imine anion | An sp²-hybridized imine anion is formed as a distinct intermediate. |
| 3 | Protonation | The imine anion is protonated by a proton source (e.g., H₃O⁺) to give the final imine product. |
Table 1: Key Steps in the Nucleophilic Addition to the Nitrile Group
Reactions Involving the Benzylamino Group and the Pyridine Ring
The benzylamino substituent at the 3-position of the pyridine ring can significantly influence the molecule's reactivity. The nitrogen atom of the amino group is nucleophilic, while the pyridine ring itself can participate in various transformations, including cyclization reactions.
Kinetic and mechanistic studies on the addition of benzylamines to activated alkenes, such as β-nitrostyrenes and α-phenyl-β-thiophenylacrylonitriles, have shown that these reactions can proceed via a concerted mechanism where the C-N bond formation and a proton transfer occur simultaneously. researchgate.netpsu.edursc.org These reactions often involve cyclic transition states. researchgate.netpsu.edursc.org By analogy, it is plausible that the benzylamino group in this compound could participate in intramolecular reactions or influence intermolecular processes through similar concerted pathways.
For instance, an intramolecular cyclization could be envisaged, potentially leading to a fused heterocyclic system. The mechanism would likely involve the nucleophilic attack of the amino nitrogen onto an electrophilic center, which could be the nitrile carbon or another position on the pyridine ring, possibly after activation.
Nucleophilic Aromatic Substitution (SNAr)
The cyano group at the 4-position of the pyridine ring can potentially act as a leaving group in a nucleophilic aromatic substitution (SNAr) reaction, particularly with potent nucleophiles. Research has demonstrated that 2- and 4-cyanopyridines can react directly with lithium amides to yield the corresponding aminopyridines through the displacement of the cyanide. researchgate.net
The proposed mechanism for such a transformation would follow the classical SNAr pathway. This involves the nucleophilic attack at the carbon atom bearing the cyano group (C4), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and the nitrile group. The subsequent departure of the cyanide anion restores the aromaticity of the pyridine ring, yielding the substituted product.
| Step | Description | Intermediate/Transition State |
| 1 | Nucleophilic attack and formation of Meisenheimer complex | A strong nucleophile (Nu⁻) attacks the C4 position of the pyridine ring, which is activated by the electron-withdrawing nitrile group. This leads to the formation of a resonance-stabilized Meisenheimer intermediate. |
| 2 | Departure of the leaving group | The cyanide ion is expelled as a leaving group, and the aromaticity of the pyridine ring is restored. This is typically the rate-determining step. |
Table 2: Key Steps in the Proposed SNAr Reaction
Computational and Theoretical Investigations of 3 Benzylamino Pyridine 4 Carbonitrile
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations have become an indispensable tool in modern chemistry, offering profound insights into the electronic structure and properties of molecules. nih.gov These computational methods, particularly those based on Density Functional Theory (DFT), allow for the detailed investigation of molecular geometries, stability, and reactivity from first principles. scirp.org For 3-(Benzylamino)pyridine-4-carbonitrile (B6204647), such calculations provide a theoretical framework to understand its behavior at a molecular level.
Density Functional Theory (DFT) Studies on Molecular Geometry and Stability
Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It has been widely used to determine the optimized molecular geometry and predict the stability of various compounds. scirp.org DFT calculations, often employing functionals like Becke, 3-parameter, Lee-Yang-Parr (B3LYP) with basis sets such as 6-311G(d,p), are utilized to find the most stable conformation of a molecule by minimizing its energy. researchgate.netniscpr.res.in
For this compound, DFT studies would elucidate key structural parameters. These calculations can predict bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape. For instance, the planarity of the pyridine (B92270) ring and the orientation of the benzylamino and carbonitrile substituents would be determined. The stability of the optimized geometry is confirmed when the frequency calculations yield positive values for all vibrational modes. conicet.gov.ar
Table 1: Predicted Structural Parameters of this compound from DFT Calculations
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-C (pyridine ring) | ~1.39 Å |
| C-N (pyridine ring) | ~1.34 Å | |
| C-C (benzyl ring) | ~1.39 Å | |
| C-N (amino bridge) | ~1.38 Å | |
| C≡N (nitrile) | ~1.15 Å | |
| Bond Angle | C-N-C (pyridine ring) | ~117° |
| N-C-C (pyridine ring) | ~123° | |
| C-N-C (amino bridge) | ~125° | |
| Dihedral Angle | Pyridine-Benzyl | Variable |
Note: The values in this table are representative and based on typical DFT calculations for similar molecular structures. Actual values would be obtained from specific computational outputs for this compound.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in these interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov Conversely, a small gap indicates a molecule is more reactive and easily polarizable. nih.gov DFT calculations are commonly used to compute the energies of the HOMO and LUMO, and thus the energy gap. scirp.org This analysis can also help in understanding charge transfer interactions within the molecule, which are crucial for its bioactivity. scirp.org
Table 2: Frontier Molecular Orbital Energies of this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap (ΔE) | 5.0 |
Note: These values are illustrative and represent typical energy levels for organic molecules of this type as determined by DFT calculations.
Prediction of Chemical Reactivity Descriptors (e.g., Electrophilicity, Hardness, Softness)
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. researchgate.net These descriptors, based on conceptual DFT, include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). irjweb.com
Ionization Potential (I) is approximated as -EHOMO.
Electron Affinity (A) is approximated as -ELUMO.
Electronegativity (χ) is the average of the ionization potential and electron affinity: χ = (I + A) / 2.
Chemical Hardness (η) is half the difference between the ionization potential and electron affinity: η = (I - A) / 2. Hardness is a measure of resistance to charge transfer. researchgate.net
Chemical Softness (S) is the reciprocal of hardness: S = 1 / η. Soft molecules are more reactive. researchgate.net
Electrophilicity Index (ω) measures the stabilization in energy when the system acquires additional electronic charge from the environment: ω = μ² / 2η, where μ = -χ.
These descriptors help in understanding the relationship between structure, stability, and global chemical reactivity. researchgate.net For example, a molecule with high hardness is generally less reactive, while a high electrophilicity index indicates a good electrophile. researchgate.net
Table 3: Predicted Chemical Reactivity Descriptors for this compound
| Descriptor | Formula | Predicted Value (eV) |
| Ionization Potential (I) | -EHOMO | 6.5 |
| Electron Affinity (A) | -ELUMO | 1.5 |
| Electronegativity (χ) | (I+A)/2 | 4.0 |
| Chemical Hardness (η) | (I-A)/2 | 2.5 |
| Chemical Softness (S) | 1/η | 0.4 |
| Electrophilicity Index (ω) | μ²/2η | 3.2 |
Note: These values are calculated based on the illustrative HOMO/LUMO energies in Table 2 and are representative of similar heterocyclic compounds.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful computational techniques that provide insights into the dynamic behavior of molecules and their interactions with other molecules. These methods are crucial for understanding conformational preferences, tautomeric forms, and the potential for a molecule to interact with biological targets.
Conformational Analysis and Tautomerism Studies
Conformational analysis of this compound would involve exploring the potential energy surface to identify stable conformers and the energy barriers between them. This is particularly important for understanding the flexibility of the molecule, which is largely determined by the rotation around the single bonds connecting the pyridine ring, the amino linker, and the benzyl (B1604629) group. Theoretical calculations can map out the rotational energy profile to pinpoint the most energetically favorable spatial arrangements.
Tautomerism is another critical aspect to consider for molecules with amine and nitrile functionalities adjacent to a pyridine ring. Although less common for this specific structure, computational studies can investigate the relative stabilities of potential tautomers, such as the imine-enamine tautomerism, by calculating their ground-state energies. The energy difference between tautomeric forms can determine their relative populations at equilibrium.
Molecular Docking for Ligand-Target Interactions (Conceptual, Pre-clinical)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net For this compound, a conceptual molecular docking study could be performed to explore its potential interactions with a hypothetical or known biological target.
The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function. The results of a docking study can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the target protein. niscpr.res.in These studies can guide the design of more potent and selective analogs. nih.gov
Table 4: Conceptual Molecular Docking Results for this compound
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Kinase A (Hypothetical) | -8.5 | LYS72 | Hydrogen Bond |
| LEU120 | Hydrophobic | ||
| PHE180 | π-π Stacking | ||
| Protease B (Hypothetical) | -7.9 | ASP30 | Hydrogen Bond |
| ILE50 | Hydrophobic | ||
| GLY27 | van der Waals |
Note: This table is purely illustrative to demonstrate the type of data generated from a molecular docking study. The target proteins are hypothetical, and the binding affinities and interacting residues are representative examples.
Theoretical Spectroscopic Property Predictions and Interpretations
A theoretical investigation would typically commence with the optimization of the molecule's ground-state geometry. Using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles corresponding to the lowest energy conformation are calculated. ijcce.ac.irresearchgate.net This optimized structure is the foundation for all subsequent spectroscopic predictions.
Vibrational Spectroscopy (FT-IR and FT-Raman)
Theoretical vibrational analysis calculates the harmonic vibrational frequencies, which correspond to the fundamental modes of vibration. These calculated frequencies, when appropriately scaled to correct for anharmonicity and other systematic errors, can be correlated with experimental Fourier-transform infrared (FT-IR) and FT-Raman spectra. researchgate.netresearchgate.net Each calculated frequency is associated with a specific motion of the atoms, such as stretching, bending, or wagging. The Potential Energy Distribution (PED) analysis is often employed to provide a quantitative assignment of each vibrational mode to the contributions of different internal coordinates. researchgate.net
For this compound, key vibrational modes would include:
C≡N stretching: The cyano group (C≡N) exhibits a strong, sharp absorption band, typically in the 2200-2240 cm⁻¹ region. nih.gov DFT calculations can predict the precise wavenumber and intensity of this characteristic peak.
N-H stretching and bending: The secondary amine (N-H) group would show a stretching vibration around 3300-3500 cm⁻¹ and in-plane bending vibrations. The exact position is sensitive to hydrogen bonding.
C-H stretching: Aromatic C-H stretching vibrations from both the pyridine and benzyl rings are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene (B1212753) bridge (-CH₂-) would appear just below 3000 cm⁻¹. scirp.org
Ring vibrations: The stretching and deformation modes of the pyridine and benzene (B151609) rings would produce a series of characteristic bands in the 1400-1600 cm⁻¹ fingerprint region. nih.govscirp.org
A hypothetical data table based on typical DFT calculation outputs for a similar molecule is presented below to illustrate the expected format.
Table 1: Hypothetical Predicted Vibrational Frequencies and Assignments for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment (PED) |
|---|---|---|---|
| ν(N-H) | 3450 | 3312 | N-H stretching |
| ν(C-H) aromatic | 3100 | 3074 | Aromatic C-H stretching |
| ν(C-H) aliphatic | 2980 | 2920 | Aliphatic C-H stretching |
| ν(C≡N) | 2235 | 2210 | Cyano group stretching |
| ν(C=C/C=N) | 1605 | 1589 | Pyridine/Benzene ring stretching |
| δ(N-H) | 1550 | 1535 | N-H in-plane bending |
Note: These are illustrative values and not from actual published research on the target compound.
Electronic Spectroscopy (UV-Vis)
Time-dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). ijstr.orgijcce.ac.ir By calculating the excitation energies from the ground state to various excited states, one can predict the absorption maxima (λmax). The calculations also yield the oscillator strength for each transition, which relates to the intensity of the absorption band. ijstr.org Analysis of the molecular orbitals involved in these transitions, typically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveals the nature of the electronic transitions (e.g., π→π, n→π). researchgate.netmdpi.com For this compound, transitions would likely involve the π-systems of the aromatic rings and the non-bonding electrons on the nitrogen atoms.
Table 2: Hypothetical Predicted Electronic Transitions for this compound
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| S₀ → S₁ | 320 | 0.15 | HOMO → LUMO (π→π*) |
| S₀ → S₂ | 275 | 0.28 | HOMO-1 → LUMO (π→π*) |
Note: These are illustrative values and not from actual published research on the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Gauge-Including Atomic Orbital (GIAO) method is widely used within DFT to calculate NMR chemical shifts (δ) for ¹H and ¹³C nuclei. researchgate.netijstr.org The calculated isotropic shielding values are typically referenced against a standard compound, like tetramethylsilane (B1202638) (TMS), to yield the chemical shifts that can be directly compared with experimental spectra. ijstr.org These calculations can be invaluable for assigning peaks in complex spectra and for confirming the molecular structure. Theoretical predictions would help in assigning the distinct signals for the protons and carbons in the pyridine ring, the benzyl group, and the methylene bridge.
Table 3: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹³C Shift (ppm) | Atom Group | Predicted ¹H Shift (ppm) |
|---|---|---|---|
| C (cyano) | 118.0 | Pyridine-H | 8.5 - 7.2 |
| C (pyridine) | 155.0 - 105.0 | Benzyl-H (aromatic) | 7.4 - 7.2 |
| C (benzyl) | 138.0 - 127.0 | Methylene-H (-CH₂-) | 4.5 |
Note: These are illustrative values and not from actual published research on the target compound.
Advanced Structural Characterization and Spectroscopic Probes for Insights into 3 Benzylamino Pyridine 4 Carbonitrile
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography stands as the definitive method for determining the precise atomic and molecular structure of a crystalline compound. nih.govwikipedia.org This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, offering a detailed three-dimensional picture of the molecule's conformation in the solid state. nih.gov For 3-(Benzylamino)pyridine-4-carbonitrile (B6204647), a single-crystal X-ray diffraction study would reveal the spatial arrangement of the benzyl (B1604629) and pyridine (B92270) rings relative to each other.
Key structural insights that would be obtained include:
Molecular Conformation: The dihedral angle between the pyridine ring and the phenyl ring of the benzyl group would be precisely determined.
Intermolecular Interactions: The analysis would identify and quantify non-covalent interactions that dictate the crystal packing, such as hydrogen bonds involving the secondary amine (N-H) and the nitrogen atoms of the pyridine ring or nitrile group. nih.gov Other potential interactions like π-π stacking between aromatic rings could also be characterized. nih.gov
Bond Parameters: Exact measurements of the C-N bond connecting the benzyl group to the pyridine ring, the C≡N bond of the nitrile, and all bonds within the aromatic systems would be established.
While specific crystallographic data for this compound is not publicly available, analysis of a structurally related compound, 4-[(benzylamino)carbonyl]-1-methylpyridinium bromide hemihydrate, reveals the importance of N—H⋯Br hydrogen bonds and C—H⋯π interactions in its crystal lattice. nih.gov A similar array of intermolecular forces would be expected to govern the solid-state structure of this compound.
| Parameter | Information Provided | Expected Insights for this compound |
| Unit Cell Dimensions | Size and shape of the repeating crystal unit. | Fundamental data for describing the crystal system. |
| Bond Lengths/Angles | Precise geometry of the molecule. | Confirmation of aromaticity, C≡N triple bond character, and amine geometry. |
| Torsional Angles | Conformation of flexible parts of the molecule. | Defines the relative orientation of the benzyl and pyridine moieties. |
| Hydrogen Bonding | Strong intermolecular interactions. | Identification of N-H donor interactions with N (pyridine/nitrile) acceptors. |
| π-π Stacking | Interactions between aromatic rings. | Elucidation of how the pyridine and phenyl rings pack in the crystal. |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques
NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution.
For a molecule with multiple aromatic protons and carbons like this compound, one-dimensional ¹H and ¹³C NMR spectra can exhibit signal overlap. Multi-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are employed to unambiguously assign these signals. ipb.pt
COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, helping to identify adjacent protons within the pyridine and benzyl rings.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached, simplifying the assignment of the carbon spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons (like the nitrile carbon and the carbons at the ring junctions) and piecing together the molecular framework.
| Nucleus | Expected Chemical Shift (δ, ppm) | Key Correlations (HMBC) |
| Pyridine H | 7.0 - 8.7 | Correlations to adjacent pyridine carbons and the nitrile carbon. |
| Benzyl Phenyl H | 7.2 - 7.5 | Correlations within the phenyl ring and to the methylene (B1212753) carbon. |
| Methylene (CH₂) H | ~4.5 | Correlations to the benzyl phenyl carbons and the pyridine C3. |
| Amine (NH) H | Variable (5.0 - 7.0) | Correlation to the pyridine C3 and the methylene carbon. |
| Pyridine C | 90 - 160 | Correlations from pyridine protons. |
| Nitrile (C≡N) C | 115 - 120 | Correlation from the pyridine H-5. |
| Benzyl Phenyl C | 127 - 140 | Correlations from phenyl and methylene protons. |
| Methylene (CH₂) C | ~48 | Correlations from methylene, amine, and phenyl protons. |
Unlike the static picture provided by X-ray crystallography, NMR can probe the dynamic behavior of molecules in solution. For this compound, key dynamic processes include the rotation around the C-N single bond linking the benzyl group to the pyridine ring. Variable temperature (VT) NMR studies could be used to investigate the energy barrier to this rotation. Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, can provide information about through-space proximity of protons, helping to define the preferred solution-state conformation of the molecule. ipb.pt
Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Bonding Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups and bonding within a molecule. aps.orgelixirpublishers.com The vibrational modes of this compound can be predicted based on its constituent parts. All 27 possible vibrational modes of the pyridine molecule are Raman active. aps.org
The key characteristic vibrations for this compound would include:
N-H Stretch: A sharp to moderately broad band in the FTIR spectrum around 3300-3400 cm⁻¹ corresponding to the secondary amine.
C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group appear just below 3000 cm⁻¹.
C≡N Stretch: A strong, sharp absorption in the FTIR spectrum and a prominent band in the Raman spectrum in the range of 2220-2240 cm⁻¹, which is highly characteristic of the nitrile group. orientjchem.org
C=C and C=N Stretches: A series of bands in the 1400-1650 cm⁻¹ region corresponding to the stretching vibrations of the aromatic pyridine and phenyl rings. orientjchem.org
N-H Bend: An absorption in the 1550-1650 cm⁻¹ region in the FTIR spectrum.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Technique |
| Secondary Amine | N-H stretch | 3300 - 3400 | FTIR |
| Aromatic Rings | C-H stretch | 3000 - 3100 | FTIR, Raman |
| Methylene Group | C-H stretch | 2850 - 2960 | FTIR, Raman |
| Nitrile | C≡N stretch | 2220 - 2240 | FTIR, Raman |
| Aromatic Rings | C=C / C=N stretch | 1400 - 1650 | FTIR, Raman |
| Secondary Amine | N-H bend | 1550 - 1650 | FTIR |
High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. Furthermore, analysis of the fragmentation patterns under techniques like Electron Ionization (EI) offers valuable structural information. nih.gov
For this compound (Molecular Weight: 221.26 g/mol ), the primary fragmentation pathway is expected to be the cleavage of the benzylic C-N bond, which is typically the weakest bond. This would lead to two major fragments:
The Benzyl Cation ([C₇H₇]⁺): This fragment is highly stable due to resonance and would produce a very prominent peak at a mass-to-charge ratio (m/z) of 91.
The 3-Amino-4-carbonitrile-pyridine Radical Cation: The remaining part of the molecule would be detected at m/z 130.
Further fragmentation of the pyridine-containing fragment could occur, potentially through the loss of HCN (m/z 27) from the ring and nitrile group, a known fragmentation channel for both pyridine and benzonitrile (B105546) derivatives. nih.govrsc.org
| m/z | Proposed Fragment Identity | Formula | Notes |
| 221 | Molecular Ion ([M]⁺˙) | [C₁₄H₁₁N₃]⁺˙ | Parent ion. |
| 91 | Benzyl Cation / Tropylium Ion | [C₇H₇]⁺ | Highly stable, expected to be the base peak. |
| 130 | 3-aminopyridine-4-carbonitrile radical | [C₆H₄N₃]˙ | Resulting from benzylic cleavage. |
| 103 | Loss of HCN from m/z 130 | [C₅H₃N₂]˙ | Common fragmentation for pyridine/nitrile compounds. |
UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Optical Properties
UV-Visible spectroscopy probes the electronic transitions within a molecule. The conjugated system of this compound, which encompasses the pyridine ring, the nitrile group, the amino linker, and the benzyl ring, is expected to give rise to distinct absorption bands. These absorptions are primarily due to π → π* transitions within the aromatic systems and potentially n → π* transitions associated with the nitrogen lone pairs. researchgate.net The absorption maxima (λ_max) are likely to be influenced by solvent polarity. researchgate.net
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many extended aromatic systems, particularly those with donor-acceptor character (like the amino group donor and the nitrile/pyridine acceptor), exhibit fluorescence. researchgate.net An analysis of this compound would involve measuring its excitation and emission spectra to determine its quantum yield and Stokes shift (the difference between the absorption and emission maxima). These optical properties are highly dependent on the molecular structure and its interaction with the surrounding environment.
| Spectroscopic Technique | Property Measured | Expected Observation |
| UV-Visible Absorption | Electronic transitions (λ_max) | Multiple bands in the 250-380 nm range corresponding to π → π* and n → π* transitions. |
| Fluorescence Emission | Radiative decay from excited state | Potential emission in the blue region of the spectrum, characteristic of substituted pyridines. |
Derivatization and Analog Synthesis of 3 Benzylamino Pyridine 4 Carbonitrile Scaffolds
Design Principles for Structural Modification of the Pyridine (B92270) Ring
The design of analogs based on the 3-(benzylamino)pyridine-4-carbonitrile (B6204647) scaffold is guided by established principles of medicinal chemistry, primarily focusing on structure-activity relationships (SAR) and bioisosteric replacements to optimize pharmacological properties.
Structure-Activity Relationship (SAR) Insights: The pyridine ring is a key component of numerous biologically active molecules, and its substitution pattern significantly influences activity. nih.gov For aminopyridine derivatives, even small modifications can lead to substantial changes in potency and selectivity. researchgate.net For instance, in studies of 4-aminopyridine (B3432731) derivatives, small substituents at the 3-position were found to be permissible, with a methyl group enhancing potency seven-fold compared to the unsubstituted parent compound. researchgate.netresearchgate.netnih.gov Conversely, larger groups at this position can diminish activity. researchgate.net The electronic properties of the substituents also play a critical role; electron-withdrawing groups like trifluoromethyl can decrease potency compared to electron-donating groups like methyl. researchgate.netresearchgate.netnih.gov These findings suggest that modifications to the pyridine ring of the this compound scaffold, such as the introduction of small alkyl or electron-donating groups, could be a viable strategy to modulate biological activity. The presence and position of groups like methoxy, hydroxyl, carbonyl, and amino have been shown to enhance the antiproliferative activity of pyridine derivatives. nih.gov
Bioisosteric Replacement Strategies: Bioisosteric replacement is a powerful tool for modifying the pyridine ring to improve physicochemical properties, metabolic stability, and target engagement. mdpi.com Common bioisosteric replacements for the pyridine ring include other heterocyclic systems or even acyclic analogs. A particularly relevant strategy is the replacement of the pyridine nitrogen atom with a carbon atom bearing a cyano group ('C-CN'). researchgate.net This substitution can mimic the hydrogen-bond accepting ability of the pyridine nitrogen and has been useful in displacing unfavorable water molecules from a binding site, thereby improving binding affinity. researchgate.net Another approach involves the replacement of the entire pyridine ring with a benzonitrile (B105546) moiety. researchgate.net For example, 2-substituted benzonitriles have been successfully used as bioisosteres for 4-substituted pyridines. researchgate.net The application of such principles to the this compound scaffold could lead to novel analogs with improved drug-like properties. For instance, replacing the pyridine core with a different heterocyclic system could alter the compound's selectivity profile for different biological targets, such as protein kinases. nih.gov
| Modification Strategy | Rationale | Potential Outcome |
|---|---|---|
| Small alkyl substitution on the pyridine ring | Based on SAR of related aminopyridines showing increased potency. | Enhanced biological activity. |
| Introduction of electron-donating groups | To modulate the electronic properties of the pyridine ring. | Improved target engagement. |
| Bioisosteric replacement of the pyridine nitrogen with a 'C-CN' group | To mimic hydrogen bonding and displace unfavorable water molecules. | Increased binding affinity. |
| Replacement of the pyridine ring with a benzonitrile or other heterocycle | To explore new chemical space and improve physicochemical properties. | Novel analogs with improved metabolic stability or altered selectivity. |
Synthetic Strategies for Modifications at the Amino and Carbonitrile Positions
The amino and carbonitrile groups of the this compound scaffold offer versatile handles for synthetic modifications, allowing for the introduction of a wide range of functional groups and the construction of more complex molecular architectures.
Modifications at the Amino Group: The exocyclic amino group can be readily functionalized through various reactions. Standard protocols for the modification of amino groups, such as acylation, sulfonylation, and reductive amination, are applicable. domainex.co.ukrsc.org For instance, N-substituted-3-amino-4-halopyridines, which are valuable precursors for more complex heterocyclic systems, can be synthesized through a deprotection/alkylation sequence. nih.gov A one-pot procedure involving the removal of a Boc protecting group followed by reductive amination with various aldehydes and ketones has been developed for the synthesis of a range of N-substituted 3-amino-4-halopyridines. nih.gov The synthesis of N-(benzyl)-3-amino-4-chloropyridine has been reported, which can serve as a key intermediate for further derivatization. nih.gov
Modifications at the Carbonitrile Group: The carbonitrile group is a versatile functional group that can participate in a variety of chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or can undergo addition reactions with organometallic reagents. nih.gov The cyano group on the pyridine ring can also be involved in cyclization reactions to form fused heterocyclic systems. For example, the reaction of 2-amino-3-cyanopyridines with various reagents can lead to the formation of pyrido[2,3-d]pyrimidines. nih.gov The nitrile group's susceptibility to nucleophilic attack allows for its conversion into other functional groups, such as carboximidates through alcoholysis. nih.gov
| Functional Group | Reaction Type | Reagents/Conditions | Resulting Structure |
|---|---|---|---|
| Amino Group | Acylation | Acid chlorides, Anhydrides | Amide derivatives |
| Sulfonylation | Sulfonyl chlorides | Sulfonamide derivatives | |
| Reductive Amination | Aldehydes/Ketones, Reducing agents (e.g., NaBH(OAc)₃) | Secondary or tertiary amine derivatives | |
| Alkylation | Alkyl halides, Base | N-alkylated derivatives | |
| Carbonitrile Group | Hydrolysis | Acid or base | Carboxylic acid or Amide derivatives |
| Reduction | Reducing agents (e.g., LiAlH₄) | Primary amine (aminomethyl) derivatives | |
| Cyclization | Formic acid, Acetic anhydride (B1165640) | Fused pyrimidine (B1678525) rings (e.g., pyrido[2,3-d]pyrimidines) | |
| Addition | Grignard reagents | Ketone derivatives |
Synthesis of Fused Pyridine Analogs and Extended Heterocyclic Systems
The 3-aminopyridine-4-carbonitrile core is a valuable building block for the synthesis of fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry. nih.govrsc.orgjocpr.comnih.gov
The synthesis of these fused systems typically involves the cyclocondensation of the 3-amino-4-cyanopyridine (B113022) precursor with a suitable reagent that provides the remaining atoms for the new ring. For instance, the reaction of 2-oxo-pyridine-3,5-dicarbonitriles with formic acid or acetic anhydride can yield tetrahydropyrido[2,3-d]pyrimidine-4,7-diones and their 2-methyl analogs, respectively. The general strategy involves the intramolecular cyclization of an appropriately substituted aminopyridine. nih.gov
A common route to pyrido[2,3-d]pyrimidines starts from 6-aminouracil (B15529) derivatives which are condensed with various electrophiles. researchgate.netrsc.org Alternatively, a pre-formed pyridine ring, such as in 3-aminopyridine-4-carbonitrile derivatives, can be used to construct the pyrimidine ring. jocpr.com For example, acylation or thioacylation of the amino group followed by intramolecular heterocyclization can afford the desired pyrido[2,3-d]pyrimidine. nih.gov The synthesis of 3-amino-5-aryl-1H-4-pyrazolecarbonitriles and their subsequent conversion to pyrazolo[1,5-a]pyrimidines has also been reported, highlighting the versatility of aminonitrile precursors in generating fused heterocyclic systems. mdpi.com
Library Synthesis and Parallel Synthesis Approaches
The systematic exploration of the chemical space around the this compound scaffold necessitates the use of high-throughput synthesis techniques such as library synthesis and parallel synthesis. These approaches enable the rapid generation of a large number of analogs for biological screening. nih.govnih.gov
The synthesis of libraries of substituted pyridines has been achieved through various methods, including multi-component reactions. nih.govsemanticscholar.orgrsc.org For instance, a mild and solvent-free methodology for the synthesis of multi-substituted pyridines from ylidenemalononitriles at room temperature has been reported. nih.gov Furthermore, a comprehensive structure-activity relationship study of 2-aminopyridine-3,5-dicarbonitrile-based compounds was facilitated by the parallel synthesis of a library of these analogs. rsc.org
These parallel synthesis approaches can be adapted for the this compound scaffold. By varying the substituents on the benzylamine (B48309) portion, the pyridine ring, or by further derivatizing the amino and carbonitrile groups in a combinatorial fashion, large libraries of compounds can be efficiently generated. researchgate.net The use of automated synthesis platforms can further accelerate this process, allowing for the rapid exploration of structure-activity relationships. nih.gov
Development of Scaffold-Hopping Strategies
Scaffold hopping is a powerful strategy in drug discovery to identify novel chemical scaffolds with similar biological activity but different core structures. nih.govchemrxiv.orgnamiki-s.co.jpnih.gov This approach is particularly useful for improving pharmacokinetic properties, overcoming toxicity issues, or exploring new intellectual property space. nih.gov
For kinase inhibitors, where the this compound scaffold has shown promise, scaffold hopping can lead to the discovery of new hinge-binding motifs. nih.govbiorxiv.org A common strategy involves replacing the pyridine core with other heterocycles that can maintain the key interactions with the target protein. For example, a scaffold hopping approach was successfully used to discover a series of pyridine derivatives as novel CDK2 inhibitors. nih.gov Another example is the switch from an imidazopyridine to a 1,2,4-triazolopyridine scaffold, which resulted in improved metabolic stability. chemrxiv.org
| Original Scaffold | Potential Replacement Scaffolds | Rationale for Hopping |
|---|---|---|
| 3-Aminopyridine | Pyrazole, Indazole, Imidazopyridine, Triazolopyridine | To identify novel hinge-binding motifs, improve metabolic stability, and explore new IP space. |
| Pyridine Ring | Benzonitrile, Other 5- or 6-membered heterocycles | To modulate physicochemical properties and explore bioisosteric replacements. |
Investigations into Biological Activities and Pharmacological Insights Pre Clinical and Mechanistic
In Vitro Studies on Enzyme Inhibition and Receptor Binding
The pyridine (B92270) scaffold, a core component of 3-(Benzylamino)pyridine-4-carbonitrile (B6204647), is a key feature in numerous molecules evaluated for their interaction with various enzymes and receptors. In vitro assays have been instrumental in quantifying these interactions.
Derivatives of 3-cyanopyridine have demonstrated notable enzyme inhibitory activity. For instance, certain cyanopyridine compounds have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), two key kinases in cancer progression. nih.gov Other studies have explored pyridine amides as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in neurodegenerative diseases like Alzheimer's. nih.gov The inhibitory potential of these compounds is often quantified by their IC50 values, which represent the concentration required to inhibit 50% of the enzyme's activity.
In the context of receptor binding, pyridine and 1,4-dihydropyridine derivatives have been shown to bind to adenosine receptor subtypes (A1, A2A, and A3) in the micromolar range. nih.gov Radioligand binding assays are commonly employed to determine the affinity of these compounds for specific receptors. nih.gov Such studies have indicated that careful structural modifications to the pyridine ring can lead to selectivity for specific receptor subtypes, highlighting the versatility of this scaffold in designing targeted ligands. nih.govmdpi.com For example, some amino-3,5-dicyanopyridines exhibit nanomolar binding affinity and act as partial agonists at all adenosine receptor subtypes. mdpi.com
| Compound Class | Target | Activity | Reference |
|---|---|---|---|
| Cyanopyridone Derivatives | VEGFR-2 / HER-2 | Dual Inhibition | nih.gov |
| Pyridine Amide Derivatives | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Inhibition | nih.gov |
| 4-Substituted Pyridine-3-sulfonamides | Carbonic Anhydrase (CA) IX & XII | Selective Inhibition | mdpi.com |
| 1,4-Dihydropyridine Derivatives | Adenosine Receptors (A1, A2A, A3) | Binding Affinity (µM range) | nih.gov |
| Amino-3,5-dicyanopyridines | Adenosine Receptors (All subtypes) | Partial Agonism (nM affinity) | mdpi.com |
Cell-Based Assays for Cellular Pathway Modulation and Antiproliferative Effects
Cell-based assays are crucial for evaluating the effects of compounds on cellular functions, such as proliferation and signaling pathways. Numerous studies have reported the antiproliferative activities of 3-cyanopyridine derivatives against a variety of human cancer cell lines. nih.govnih.govnih.gov
For example, certain 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives have shown promising antitumor activity against the liver carcinoma cell line (HEPG2), with some compounds exhibiting IC50 values in the low micromolar range, comparable to the reference drug doxorubicin. nih.gov Similarly, other cyanopyridine derivatives have demonstrated high cell-growth-inhibitory effects against human breast cancer (MCF-7), non-small cell lung cancer (NCI-H460), and central nervous system cancer (SF-268) cell lines. nih.gov The antiproliferative activity is typically assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) dye-reduction assay, which measures cell viability. nih.govmdpi.com
Beyond cytotoxicity, investigations also explore how these compounds modulate cellular signaling pathways. Pyridine derivatives have been found to regulate angiogenesis signaling pathways, which are critical for tumor growth and metastasis. mdpi.com Some compounds function by blocking key signaling molecules like TGF-β, which can prevent processes such as epithelial-mesenchymal transition (EMT) and fibrosis. nih.gov
| Compound Class/Derivative | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Pyridine derivative 5c | HEPG2 (Liver) | 1.46 µM | nih.gov |
| Pyridine derivative 5d | HEPG2 (Liver) | 7.08 µM | nih.gov |
| 3-Cyanopyridine derivative III | MCF-7 (Breast) | 0.02 µg/mL | nih.gov |
| 3-Cyanopyridine derivative III | NCI-H460 (Lung) | 0.01 µg/mL | nih.gov |
| Nicotinamide (B372718) derivatives | HCT-116 (Colon), HepG-2 (Liver) | Interesting antitumor activity | nih.gov |
Mechanistic Elucidation of Observed Biological Phenomena
To understand the molecular basis for the observed biological activities, researchers employ various mechanistic studies, with computational methods like molecular docking and molecular dynamics (MD) simulations playing a pivotal role. nih.gov These in silico techniques predict how a ligand, such as a 3-cyanopyridine derivative, binds to the active site of its target protein.
For example, molecular docking studies have been used to show how 2-amino-3-cyanopyridine derivatives can fit into the ATP-binding site of VEGFR-2 kinase, explaining their inhibitory action. nih.gov Similarly, MD simulations can reveal the stability of the ligand-protein complex over time and under physiological conditions. mdpi.comresearchgate.net These simulations provide insights into the dynamic interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding, which is crucial for eliciting a biological response. nih.gov The mechanism for sulfonamide-based carbonic anhydrase inhibitors, for instance, involves the anionic sulfonamide group interacting directly with the zinc ion in the enzyme's active site, thereby blocking its catalytic activity. mdpi.com
Structure-Activity Relationship (SAR) Analysis for Pre-clinical Efficacy and Selectivity
Structure-Activity Relationship (SAR) analysis is fundamental to medicinal chemistry, as it connects the chemical structure of a molecule to its biological activity. For pyridine derivatives, SAR studies have been extensively conducted to optimize potency and selectivity. nih.govnih.gov These analyses reveal that even minor modifications to the pyridine scaffold can significantly impact its interaction with biological targets.
Key findings from SAR studies on pyridine derivatives include:
Substituent Effects : The presence and position of specific functional groups, such as methoxy (-OMe) and hydroxyl (-OH) groups, can enhance antiproliferative activity. mdpi.comnih.gov Conversely, bulky groups or halogen atoms may lead to lower activity. nih.gov
Conformational Restriction : Restricting the conformation of a flexible side chain can significantly increase inhibitory potency. For example, replacing an N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine structure resulted in a 3-fold increase in potency for a series of NAPE-PLD inhibitors. researchgate.net
Lipophilicity Modulation : Altering substituents to reduce lipophilicity while maintaining or increasing activity is a common goal. Replacing a morpholine group with an (S)-3-hydroxypyrrolidine not only reduced lipophilicity but also increased inhibitory activity by 10-fold in one study. researchgate.net
Core Scaffold Modification : The core heterocyclic structure is also critical. Studies comparing pyrimidine (B1678525) amides to pyridine amides found that the latter showed significantly higher inhibition percentages against cholinesterases. nih.gov
These SAR insights are crucial for guiding the rational design of new analogues with improved preclinical efficacy and better selectivity for the intended target over off-targets. nih.govnih.gov
Conceptual Frameworks for Drug Design and Pharmacophore Identification
The insights gained from SAR studies are integrated into conceptual frameworks for rational drug design, with pharmacophore modeling being a central tool. nih.gov A pharmacophore is an abstract description of the essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to bind to a specific biological target and elicit a response. nih.govunina.it
By aligning a set of active molecules and identifying their common structural features, researchers can generate a 3D pharmacophore model. unina.it This model serves as a template for designing new molecules that fit the required spatial arrangement of features, thereby increasing the probability of them being active. mdpi.comresearchgate.net This approach is widely used to identify novel compounds through virtual screening of large chemical databases. nih.gov
For pyridine-based compounds, pharmacophore models help to understand the key interaction points within a receptor's binding pocket. mdpi.com For instance, a model might identify the pyridine nitrogen as a critical hydrogen bond acceptor and the benzyl (B1604629) group as an important hydrophobic feature. Combining pharmacophore modeling with molecular docking simulations can further refine the understanding of ligand-receptor interactions and enhance the predictive power of these computational tools in the drug discovery process. nih.gov
Applications in Catalysis and Coordination Chemistry
3-(Benzylamino)pyridine-4-carbonitrile (B6204647) as a Ligand in Metal Complexes
The coordination chemistry of pyridine (B92270) derivatives is vast and well-established. In the case of this compound, the pyridine nitrogen is the most likely primary coordination site for metal ions, acting as a Lewis base. The benzylamino and carbonitrile substituents can significantly influence the electronic properties of the pyridine ring and, consequently, the stability and reactivity of the resulting metal complexes.
The benzylamino group, being an electron-donating group, can increase the electron density on the pyridine ring, enhancing its basicity and coordination ability. Conversely, the electron-withdrawing nature of the carbonitrile group at the 4-position can modulate these electronic effects. This electronic interplay can be finely tuned to optimize the properties of the metal complexes for specific applications.
While specific crystal structures for metal complexes of this compound are not extensively reported in the public domain, the coordination behavior can be inferred from related aminopyridine and pyridine-carbonitrile complexes. For instance, 4-aminopyridine (B3432731) has been shown to coordinate to various transition metals, forming complexes with diverse geometries and interesting biological and catalytic activities. ekb.egekb.eg Similarly, pyridine-carbonitrile ligands have been utilized in the construction of coordination compounds, where they can coordinate through either the pyridine nitrogen or the nitrile nitrogen, or even act as a bridging ligand.
The steric bulk of the benzyl (B1604629) group in this compound can also play a crucial role in determining the coordination geometry and the accessibility of the metal center in the resulting complexes. This can be advantageous in catalysis, where control over the steric environment of the active site is often key to achieving high selectivity.
Table 1: Potential Coordination Modes of this compound
| Coordination Mode | Description | Potential Implications |
| Monodentate (Pyridine N) | The ligand coordinates to a single metal center through the pyridine nitrogen atom. | This is the most common coordination mode for pyridine-based ligands and would lead to the formation of a wide range of simple metal complexes. |
| Monodentate (Nitrile N) | The ligand coordinates through the nitrogen atom of the carbonitrile group. | This is less common but possible, especially with soft metal ions that have a higher affinity for nitrogen atoms in cyano groups. |
| Bridging (Pyridine N and Nitrile N) | The ligand bridges two metal centers, coordinating through both the pyridine and nitrile nitrogen atoms. | This could lead to the formation of coordination polymers and metal-organic frameworks (MOFs). |
Synthesis and Characterization of Metal-Organic Frameworks (MOFs) Incorporating the Compound
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The versatility in the choice of both the metal and the organic linker allows for the design of MOFs with tailored pore sizes, shapes, and functionalities for a wide range of applications, including gas storage, separation, and catalysis.
While there are no specific reports on the incorporation of this compound into MOFs, its structural characteristics suggest its potential as a linker in MOF synthesis. The presence of multiple coordination sites (pyridine nitrogen and nitrile nitrogen) allows for the possibility of forming extended network structures. For instance, if the ligand acts as a bridging linker, connecting metal centers through both its pyridine and nitrile functionalities, it could lead to the formation of 1D, 2D, or 3D MOF architectures.
The synthesis of such MOFs would typically involve solvothermal or hydrothermal methods, where the ligand and a suitable metal salt are heated in a solvent. The resulting crystalline material would then be characterized by techniques such as single-crystal X-ray diffraction to determine its structure, powder X-ray diffraction to assess its phase purity, and gas sorption analysis to evaluate its porosity.
The functionalization of the pyridine ring with the benzylamino group could impart specific properties to the resulting MOF. For example, the amino group could serve as a basic site for catalytic applications or as a site for post-synthetic modification to introduce other functional groups. The hydrophobicity of the benzyl group could also influence the adsorption properties of the MOF, making it more suitable for the capture of organic molecules.
Evaluation of Catalytic Activity in Organic Transformations
Metal complexes containing pyridine-based ligands have been extensively studied as catalysts in a wide range of organic transformations. The electronic and steric properties of the ligand can be readily tuned to optimize the catalytic activity and selectivity of the metal center.
Complexes of this compound with transition metals such as palladium, nickel, copper, and rhodium could potentially exhibit catalytic activity in various reactions. For example, palladium complexes are well-known for their catalytic prowess in cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. The electron-rich nature of the this compound ligand could enhance the oxidative addition step in the catalytic cycle of these reactions.
Furthermore, early transition metal complexes with aminopyridinato ligands have shown promise in olefin polymerization. vot.pl The nitrogen-based ligand framework can stabilize the highly reactive metal center and influence the properties of the resulting polymer.
Table 2: Potential Catalytic Applications of Metal Complexes of this compound
| Reaction Type | Potential Metal Center | Rationale |
| Cross-Coupling Reactions (e.g., Suzuki, Heck) | Palladium, Nickel | The electron-donating benzylamino group can facilitate the oxidative addition step. |
| Hydrogenation/Transfer Hydrogenation | Ruthenium, Iridium, Rhodium | Aminopyridine ligands can participate in metal-ligand cooperation to activate H2 or hydrogen donors. |
| Olefin Polymerization | Titanium, Zirconium | Aminopyridinato-type ligands can stabilize early transition metal catalysts. |
| Oxidation Reactions | Copper, Manganese, Iron | The ligand can stabilize different oxidation states of the metal center, which is crucial for oxidation catalysis. |
The catalytic activity of such complexes would need to be evaluated experimentally for specific organic transformations. This would involve synthesizing the metal complexes, characterizing them, and then testing their performance as catalysts under various reaction conditions.
Exploration of Organocatalytic Applications
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. Pyridine and its derivatives are a prominent class of organocatalysts, often acting as nucleophilic or basic catalysts.
The this compound molecule itself has the potential to act as an organocatalyst. The pyridine nitrogen is nucleophilic and can catalyze reactions such as the acylation of alcohols. The basicity of the pyridine nitrogen can also be exploited in base-catalyzed reactions.
Moreover, the amino group in the 3-position could participate in catalysis through hydrogen bonding interactions with substrates, thereby activating them towards a reaction. The presence of both a Lewis basic pyridine nitrogen and a hydrogen-bond donating amino group could allow for bifunctional catalysis, where both functionalities cooperate to promote a chemical transformation.
Recent studies have shown the potential of aminopyridine derivatives in various organocatalytic transformations. nih.govppor.az For instance, photochemical organocatalytic functionalization of pyridines has been demonstrated, opening up new avenues for their application. nih.govacs.org While specific studies on this compound as an organocatalyst are lacking, its structural similarity to other catalytically active aminopyridines suggests that it is a promising candidate for exploration in this field.
Investigation of Photophysical Properties of Coordination Complexes
Coordination complexes of d10 metal ions such as Zn(II) and Cd(II) with aromatic N-heterocyclic ligands often exhibit interesting photophysical properties, including fluorescence and phosphorescence. mdpi.comrsc.org The luminescence properties of these complexes are typically derived from intraligand (π-π*) or ligand-to-metal charge transfer (LMCT) transitions.
Complexes of this compound with zinc(II) or cadmium(II) are expected to be luminescent. The extended π-system of the ligand, encompassing the pyridine ring and the benzyl group, can give rise to intense absorption and emission bands in the UV-visible region. The coordination of the ligand to a metal ion can enhance the rigidity of the molecule, which often leads to an increase in the quantum yield of luminescence by reducing non-radiative decay pathways. mdpi.com
Copper(I) complexes with pyridine-based ligands are also well-known for their rich photophysical properties, including thermochromism and aggregation-induced emission. tandfonline.comelsevierpure.comacs.orgnih.govdiva-portal.org The photoluminescence of these complexes can be tuned by modifying the steric and electronic properties of the pyridine ligand. The bulky benzylamino substituent in this compound could lead to the formation of distorted tetrahedral copper(I) complexes, which are often highly emissive.
The investigation of the photophysical properties of coordination complexes of this compound would involve the synthesis of the complexes and their characterization by techniques such as UV-visible absorption spectroscopy, fluorescence spectroscopy, and phosphorescence spectroscopy. The data obtained from these studies could provide insights into the nature of the excited states and the factors that govern the luminescence properties of these materials, paving the way for their application in areas such as organic light-emitting diodes (OLEDs), chemical sensors, and bioimaging.
Table 3: Predicted Photophysical Properties of Metal Complexes of this compound
| Metal Ion | Expected Emission Type | Potential Application |
| Zn(II), Cd(II) | Fluorescence/Phosphorescence | OLEDs, Chemical Sensors, Bio-imaging |
| Cu(I) | Phosphorescence/TADF | OLEDs, Lighting |
| Ru(II), Ir(III) | Phosphorescence | OLEDs, Photoredox Catalysis |
Advanced Materials Science Applications
Incorporation into Functional Polymeric Materials
The incorporation of specialized organic molecules into polymer matrices is a key strategy for developing advanced functional materials with tailored properties. While direct studies on polymers containing 3-(benzylamino)pyridine-4-carbonitrile (B6204647) are not extensively documented, the structural motifs of this compound suggest its potential as a functional monomer or additive. The pyridine (B92270) and nitrile groups can enhance thermal stability and introduce specific electronic characteristics to a polymer backbone.
The development of functional polymers is a rapidly growing field, driven by the demand for materials with specific capabilities for revolutionary technologies. Polymers can be endowed with functions by introducing functional groups or fillers. These functions can be inherent to the material or activated by external stimuli. The synthesis of novel polymeric materials, including copolymers and composites, is a focal point of this research area. For instance, the creation of crosslinked polyphosphazene-aromatic ether hybrid microspheres and metal-supramolecular hydrogels demonstrates the diverse approaches to designing functional polymers. The properties of such materials make them suitable for a wide range of applications, from electronics packaging to biomedical devices.
Application in Organic Electronics and Optoelectronic Devices
The field of organic electronics leverages the tunable electronic properties of carbon-based molecules for applications in devices such as organic light-emitting diodes (OLEDs). Pyridine-carbonitrile derivatives are of significant interest in this area due to their potential as emitters in OLEDs, particularly for achieving thermally activated delayed fluorescence (TADF). beilstein-journals.orgnih.gov TADF materials are crucial for developing highly efficient OLEDs that can convert electricity into light with minimal loss. beilstein-journals.orgnih.gov
Research on triarylamine-pyridine-carbonitrile-based compounds has demonstrated their excellent photoluminescence quantum yields, which can reach up to 100%. nih.govresearchgate.net These materials exhibit properties that enhance the light outcoupling in OLED devices. For example, a green OLED based on a TPAmPPC (a triarylamine-pyridine-carbonitrile derivative) showed a high average external quantum efficiency of 38.8 ± 0.6%. nih.gov The performance of these devices is influenced by the molecular structure of the emitter, which affects properties such as the singlet-triplet energy splitting. researchgate.net The design of donor-acceptor structures using pyridine-3,5-dicarbonitrile (B74902) acceptor units has led to the development of emitters with emissions ranging from greenish-yellow to orange-red and high photoluminescent quantum yields. researchgate.net
The table below summarizes the performance of some OLEDs based on pyridine-carbonitrile derivatives, illustrating the potential of this class of compounds in organic electronics.
| Emitter | Maximum External Quantum Efficiency (EQEmax) | Emission Color |
| TPAmPPC | 39.1% | Greenish-Yellow |
| TPAm2NPC | 39.0% | Greenish-Yellow |
| TPAmCPPC | 26.2% | Orange-Red |
| 246tCzPPC | 29.6% | - |
This table presents data on various pyridine-carbonitrile derivatives, highlighting their performance in OLED devices.
Development as Fluorescent Probes and Sensors
The inherent fluorescence of many pyridine derivatives makes them ideal candidates for the development of chemical sensors. mdpi.com These sensors can detect a variety of analytes, including metal ions and organic molecules, with high sensitivity and selectivity. mdpi.com The fluorescence properties of these compounds can be modulated by their interaction with the target analyte, leading to a measurable change in the fluorescence signal. mdpi.com
Pyridine-based fluorescent probes have been successfully employed as optical sensors for various applications. For instance, they have been used to detect fuel adulteration in gasoline. mdpi.com The photophysical characterization of these compounds shows that their fluorescence emission is sensitive to the solvent environment, a property that is exploited in sensing applications. mdpi.com Furthermore, fluorescent sensors based on pyridine derivatives have been developed for the rapid identification and detection of toxic heavy metal ions such as Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺ in environmental water samples. mdpi.com The binding of these metal ions to the pyridine moiety results in distinct fluorescent responses. mdpi.com
While specific studies on this compound as a fluorescent sensor are limited, its structure suggests potential in this area. The nitrogen atoms in the pyridine ring and the amino group can act as binding sites for metal ions, while the conjugated π-system of the molecule provides the basis for fluorescence.
Integration into Nanomaterials and Hybrid Architectures
The integration of organic molecules with inorganic nanomaterials creates hybrid architectures with synergistic properties that can be exploited in various applications, including therapy and diagnosis. While the direct incorporation of this compound into nanomaterials has not been extensively reported, the functional groups present in the molecule offer avenues for such integration.
For example, the benzyl (B1604629) group could be tethered to the surface of nanoparticles, such as iron oxide nanoparticles coated with silica (B1680970) (Fe₃O₄@SiO₂ NPs), to grow polymer chains from the nanoparticle surface. This approach has been used to create core-brush systems with thermo-responsive properties. The modification of surfaces with molecules containing vinyl groups allows for further polymerization to create an initiator shell on inorganic nanoparticles.
Multi-responsive nanocarriers for applications like drug delivery have been designed by modifying magnetic mesoporous silica nanoparticles. These modifications can include the introduction of functional groups like sulfhydryl groups, which can then be used to tether other molecules through disulfide bonds. Such complex nanostructures are designed to respond to multiple stimuli, enhancing their therapeutic efficacy.
The versatility of surface modification techniques for nanoparticles suggests that a molecule like this compound could be integrated into such hybrid systems, potentially imparting unique optical or electronic functionalities to the resulting nanomaterial.
Future Directions and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The convergence of artificial intelligence (AI) and machine learning (ML) with medicinal chemistry presents a significant opportunity to accelerate the discovery and optimization of novel bioactive compounds based on the 3-(Benzylamino)pyridine-4-carbonitrile (B6204647) scaffold. arxiv.org AI/ML algorithms can analyze vast datasets to identify complex structure-activity relationships (SAR) that may not be apparent through traditional analysis. researchgate.net
Future research will likely focus on several key areas:
Predictive Modeling: Developing robust ML models, such as neural networks and support vector machines, to predict the biological activity of virtual derivatives. researchgate.net These models can be trained on existing experimental data to forecast properties like binding affinity to specific biological targets, thereby prioritizing the synthesis of the most promising candidates. nih.gov
De Novo Design: Employing generative models, including generative adversarial networks (GANs) and recurrent neural networks (RNNs), to design novel molecules with desired pharmacological profiles. bohrium.com These algorithms can explore the vast chemical space around the core scaffold to generate structures with optimized potency and selectivity.
ADMET Prediction: Utilizing AI to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogues. nih.gov Early-stage prediction of these properties is crucial for reducing the high attrition rates in drug development.
The integration of these computational tools can significantly reduce the time and cost associated with the drug discovery pipeline. nih.gov
Table 1: Potential Applications of AI/ML in the Development of this compound Derivatives
| AI/ML Technique | Application Area | Potential Impact |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Activity Prediction | Prioritization of synthetic targets by forecasting biological activity based on chemical structure. arxiv.org |
| Deep Neural Networks (DNNs) | De Novo Drug Design | Generation of novel chemical structures with optimized properties. researchgate.net |
| Convolutional Neural Networks (CNNs) | ADMET Profiling | Early identification of candidates with unfavorable pharmacokinetic or toxicity profiles. nih.gov |
Exploration of Novel Synthetic Methodologies for Late-Stage Functionalization
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the modification of complex molecules at a late point in their synthesis, enabling the rapid generation of diverse analogues for SAR studies. researchgate.net For the this compound scaffold, LSF of the pyridine (B92270) ring remains a key area for future synthetic exploration. researchgate.net
Current research in pyridine chemistry has produced several methods that could be adapted for this purpose:
C-H Functionalization: Direct C-H activation and functionalization of the pyridine core offers an atom-economical approach to introduce new substituents. nih.gov Methods targeting the C-2, C-5, and C-6 positions would be particularly valuable for creating a wide array of derivatives.
Metal-Catalyzed Cross-Coupling: Advances in cross-coupling reactions provide reliable tools for installing carbon-carbon and carbon-heteroatom bonds. nih.gov Future work could focus on developing milder and more functional-group-tolerant conditions applicable to the electron-deficient pyridine ring of the target compound.
Photoredox Catalysis: Light-mediated reactions have emerged as a powerful tool for forging new bonds under mild conditions, often with unique selectivity profiles. researchgate.net Applying these methods to this compound could unlock novel transformations that are inaccessible through traditional thermal methods.
A key challenge is achieving regioselectivity, given the multiple potential reaction sites on the pyridine ring. researchgate.netnih.gov
Table 2: Comparison of Potential Late-Stage Functionalization Methods for the Pyridine Core
| Method | Target Position(s) | Advantages | Challenges |
|---|---|---|---|
| Minisci Reaction | C-2, C-4, C-6 | Utilizes readily available radical precursors. | Often yields mixtures of regioisomers. nih.gov |
| Transition-Metal Catalyzed C-H Borylation | C-2, C-3, C-4, C-5 | Provides a handle for subsequent cross-coupling. | Requires specific directing groups for high regioselectivity. researchgate.net |
| Photochemical C4-Alkylation | C-4 | High regioselectivity for the C-4 position under photocatalyst-free conditions. organic-chemistry.org | Substrate scope may be limited. |
Biocatalytic and Chemoenzymatic Transformations of Nitriles
The nitrile group is a versatile functional group that can be transformed into amides, carboxylic acids, or amines. While traditional chemical methods for these transformations often require harsh conditions, biocatalysis offers a green and highly selective alternative. acs.org Enzymes such as nitrilases and nitrile hydratases operate under mild conditions (aqueous medium, neutral pH, room temperature) and can exhibit high chemo-, regio-, and enantioselectivity. acs.orgelsevierpure.com
Future research on this compound could involve:
Enzymatic Hydrolysis: Screening for nitrilases that can directly hydrolyze the 4-carbonitrile group to the corresponding carboxylic acid, 3-(Benzylamino)pyridine-4-carboxylic acid. acs.org This provides a direct route to an important derivative.
Enzymatic Hydration: Utilizing nitrile hydratases to convert the nitrile into the corresponding amide, 3-(Benzylamino)pyridine-4-carboxamide. acs.org This transformation is often difficult to achieve chemically without over-hydrolysis to the carboxylic acid.
Chemoenzymatic Cascades: Designing multi-step, one-pot reactions that combine enzymatic and chemical steps. nih.govrsc.org For example, an enzymatic nitrile hydrolysis could be followed by a chemical coupling reaction to generate more complex derivatives.
These biocatalytic approaches are not only environmentally benign but also offer access to compounds that may be difficult to synthesize using conventional chemistry. acs.org
Table 3: Enzymatic Transformations Applicable to the Nitrile Group
| Enzyme Class | Transformation | Product from this compound | Key Advantages |
|---|---|---|---|
| Nitrilase | Nitrile to Carboxylic Acid + Ammonia (B1221849) | 3-(Benzylamino)pyridine-4-carboxylic acid | Direct conversion in a single step. acs.org |
| Nitrile Hydratase / Amidase | Nitrile to Amide, then to Carboxylic Acid | 3-(Benzylamino)pyridine-4-carboxamide / 3-(Benzylamino)pyridine-4-carboxylic acid | Stepwise conversion allows for isolation of the amide intermediate. acs.org |
Advanced Analytical Techniques for In-Situ Monitoring of Reactions
The synthesis of this compound and its subsequent modifications can be significantly improved through the use of advanced analytical techniques for real-time, in-situ reaction monitoring. Process Analytical Technology (PAT) tools allow for a deeper understanding of reaction kinetics, mechanisms, and the influence of various parameters, leading to improved yield, purity, and safety. vapourtec.com
Future studies could implement techniques such as:
In-Situ FTIR and Raman Spectroscopy: To monitor the concentration of reactants, intermediates, and products throughout the reaction by tracking their characteristic vibrational bands. researchgate.net
In-Situ NMR Spectroscopy: To obtain detailed structural information about species in the reaction mixture, helping to identify transient intermediates and elucidate reaction mechanisms. nih.gov
Continuous Flow Chemistry: Coupling in-situ analytics with continuous flow reactors can enable rapid reaction optimization and safer handling of hazardous reagents or unstable intermediates. vapourtec.comresearchgate.net This is particularly relevant for amination reactions. researchgate.net
The data gathered from these techniques can be used to build kinetic models, optimize reaction conditions, and ensure process robustness, which is critical for scaling up production.
Table 4: In-Situ Analytical Techniques for Reaction Monitoring
| Technique | Information Obtained | Application in Synthesis |
|---|---|---|
| FTIR/Raman Spectroscopy | Functional group changes, concentration profiles. | Tracking the disappearance of starting materials and the formation of the pyridine-carbonitrile product. researchgate.net |
| NMR Spectroscopy | Detailed structural information, identification of intermediates. | Elucidating the mechanism of pyridine ring formation or functionalization. nih.gov |
| Mass Spectrometry | Molecular weight of reaction components. | Detecting product formation and identifying potential byproducts in real-time. |
Expansion into Emerging Areas of Chemical Biology and Materials Innovation
While the primary focus for pyridinecarbonitrile scaffolds has often been in medicinal chemistry, the unique electronic and structural features of this compound suggest potential applications in other emerging fields. mdpi.comekb.eg
Future research could explore:
Chemical Biology: Designing derivatives that can serve as chemical probes to study biological systems. For example, incorporating fluorescent tags or photo-crosslinking groups could allow for the visualization and identification of biological targets.
Materials Science: The pyridine-carbonitrile core is an electron-deficient system, a feature often exploited in materials for organic electronics. rsc.org Analogues of this compound could be investigated as components of organic light-emitting diodes (OLEDs), perovskite solar cells, or as novel charge-transporting materials. rsc.orgacs.org The donor-acceptor nature of the molecule could be tuned by modifying the benzylamino group and the pyridine ring to achieve desired electronic properties. rsc.org
Agricultural Chemistry: Pyridine-based compounds are prevalent in agrochemicals. researchgate.net Screening libraries of this compound derivatives for herbicidal, fungicidal, or insecticidal activity could open up new application areas.
This diversification of research will not only broaden the utility of the scaffold but may also lead to the discovery of unexpected properties and applications.
Q & A
Q. Q1. What are the standard synthetic routes for 3-(Benzylamino)pyridine-4-carbonitrile, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, benzylamine can react with a halogenated pyridine-carbonitrile precursor (e.g., 2-chloro-4-cyanopyridine) under reflux in a polar aprotic solvent like DMF or acetonitrile. Catalytic bases such as K₂CO₃ or Et₃N are used to deprotonate the amine and drive the reaction . Optimization strategies include:
Q. Q2. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
Methodological Answer:
- ¹H/¹³C NMR : Confirm the benzyl group (δ 4.4–4.6 ppm for –CH₂–, aromatic protons at δ 7.2–7.4 ppm) and pyridine ring protons (δ 8.0–8.5 ppm). The nitrile group does not show a proton signal but appears at ~110–120 ppm in ¹³C NMR .
- IR Spectroscopy : Look for a sharp nitrile (C≡N) stretch at ~2220–2240 cm⁻¹ and N–H stretches (benzylamino) at ~3300–3500 cm⁻¹ .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₀ClN₃: calculated 267.0564, observed 267.0566) to confirm molecular formula .
Advanced Research Questions
Q. Q3. What strategies can address solubility challenges of this compound in biological assays?
Methodological Answer: The compound’s low aqueous solubility (due to the hydrophobic benzyl group and nitrile) can be mitigated by:
- Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions, diluted in PBS or cell culture media.
- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) at the benzylamino position, which hydrolyze in vivo .
- Nanoparticle encapsulation : Lipid-based or polymeric nanoparticles enhance bioavailability in pharmacokinetic studies .
Q. Q4. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer: Discrepancies in antimicrobial or anticancer activity data often arise from:
- Assay variability : Standardize protocols (e.g., MIC values via broth microdilution per CLSI guidelines).
- Structural analogs : Subtle substituent changes (e.g., electron-withdrawing groups on the benzyl ring) significantly alter activity. Compare derivatives with identical substitution patterns .
- Cytotoxicity controls : Ensure observed effects are not due to solvent toxicity (e.g., DMSO controls in MTT assays) .
Q. Q5. What computational methods are suitable for studying the binding mechanisms of this compound to enzyme targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to predict binding poses with targets (e.g., kinases or cytochrome P450 enzymes). Validate with co-crystallized ligands if available .
- MD simulations : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability and key interactions (e.g., hydrogen bonds with catalytic residues) .
- QSAR models : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with inhibitory activity .
Experimental Design & Data Analysis
Q. Q6. How should researchers design SAR studies for this compound analogs?
Methodological Answer:
- Core modifications : Vary substituents on (i) the benzyl group (e.g., electron-donating/-withdrawing groups) and (ii) pyridine ring (e.g., halogens at position 2 or 5) .
- Control compounds : Include analogs lacking the nitrile or benzylamino group to isolate pharmacophore contributions.
- Data normalization : Express activity as % inhibition relative to positive controls (e.g., doxorubicin for cytotoxicity) .
Q. Q7. What analytical techniques are critical for detecting degradation products of this compound under physiological conditions?
Methodological Answer:
- LC-MS/MS : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate degradation products. Monitor [M+H]⁺ ions in positive-ion mode .
- Stability studies : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Sample at 0, 6, 12, and 24 hours .
Q. Q8. How can conflicting spectral data (e.g., NMR shifts) be reconciled during structural elucidation?
Methodological Answer:
- Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra; aromatic proton shifts vary due to solvent polarity .
- Dynamic effects : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can confirm spatial proximity of benzyl and pyridine protons .
- Crystallography : If single crystals are obtainable, X-ray diffraction provides unambiguous confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
